[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine
Overview
Description
(1-methyl-1H-pyrazol-4-yl)methylamine is an organic compound with the molecular formula C8H15N3 It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to conformational changes in the target proteins, altering their function .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
Based on the activities of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation .
Action Environment
The action, efficacy, and stability of (1-methyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules . For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds .
Biochemical Analysis
Biochemical Properties
(1-methyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
Cellular Effects
(1-methyl-1H-pyrazol-4-yl)methylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of (1-methyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This interaction can lead to changes in the enzyme’s conformation and function. Additionally, (1-methyl-1H-pyrazol-4-yl)methylamine may influence gene expression by binding to regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-methyl-1H-pyrazol-4-yl)methylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to (1-methyl-1H-pyrazol-4-yl)methylamine can result in alterations in cellular processes and function .
Dosage Effects in Animal Models
The effects of (1-methyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
(1-methyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific pathways, thereby modulating the flow of metabolites and affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (1-methyl-1H-pyrazol-4-yl)methylamine within cells and tissues are crucial for its activity and function. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its effectiveness and impact on cellular processes .
Subcellular Localization
(1-methyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with propylamine. One common method includes the following steps:
Starting Materials: 1-methyl-1H-pyrazole and propylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole, making it more nucleophilic.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the reactants and facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized for cost-effectiveness and efficiency. This could involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to lower the activation energy and increase the reaction rate might be explored.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-methyl-1H-pyrazol-4-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Polar aprotic solvents like DMF, DMSO.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its pyrazole ring is a versatile scaffold in organic synthesis, allowing for the creation of various heterocyclic compounds.
Biology
In biological research, this compound may be explored for its potential as a ligand in coordination chemistry, where it can bind to metal ions and form complexes with biological relevance.
Medicine
In medicinal chemistry, (1-methyl-1H-pyrazol-4-yl)methylamine is investigated for its potential pharmacological properties. Compounds containing pyrazole rings are known for their anti-inflammatory, analgesic, and antipyretic activities.
Industry
In the industrial sector, this compound can be used in the development of
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSGUCHCVUBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.